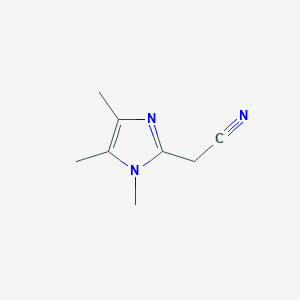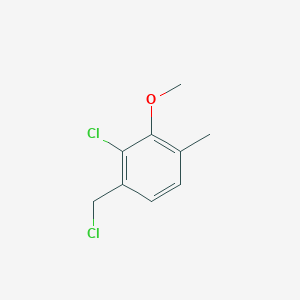
Manganese--neptunium (1/6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–neptunium (1/6) is a compound that involves the interaction between manganese and neptunium in a specific stoichiometric ratio Neptunium is a radioactive actinide metal, while manganese is a transition metal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of manganese–neptunium (1/6) typically involves the co-precipitation method. This method includes the use of manganese dioxide as a co-precipitant to isolate neptunium from solutions. The reaction conditions often involve acidic environments, where neptunium exists in various oxidation states, and manganese dioxide helps in the reduction and stabilization of neptunium species .
Industrial Production Methods: Industrial production of manganese–neptunium compounds is not common due to the radioactive nature of neptunium. in research settings, the compound can be synthesized using controlled laboratory conditions to ensure safety and precision. The use of automated extraction chromatography and inductively coupled plasma mass spectrometry (ICP-MS) are common techniques to analyze and confirm the presence of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese–neptunium (1/6) undergoes various chemical reactions, including oxidation, reduction, and complexation. Neptunium can exist in multiple oxidation states, ranging from +3 to +7, and can form complexes with different ligands .
Common Reagents and Conditions: Common reagents used in the reactions involving manganese–neptunium include nitric acid, which helps in maintaining the acidic environment necessary for the stability of neptunium species. Manganese dioxide is used as a co-precipitant to facilitate the reduction of neptunium .
Major Products Formed: The major products formed from the reactions of manganese–neptunium include various neptunium oxides and hydroxides, depending on the reaction conditions and the oxidation state of neptunium .
Applications De Recherche Scientifique
Manganese–neptunium compounds have significant applications in scientific research, particularly in the field of nuclear waste management. The compound’s ability to stabilize neptunium in different oxidation states makes it valuable for studying the behavior of neptunium in the environment and its potential for immobilization in nuclear waste repositories .
In environmental chemistry, manganese–neptunium compounds are used to understand the biogeochemical cycling of neptunium and its interaction with manganese in sediment systems. This research is crucial for developing strategies to mitigate the mobility of neptunium in contaminated sites .
Mécanisme D'action
The mechanism of action of manganese–neptunium compounds involves the reduction and stabilization of neptunium species by manganese dioxide. Manganese acts as a reducing agent, converting neptunium from higher oxidation states to lower, less soluble forms. This process is facilitated by the formation of complexes between neptunium and manganese, which helps in the immobilization of neptunium in environmental systems .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to manganese–neptunium include other neptunium complexes with transition metals such as iron and cobalt. These compounds also exhibit the ability to stabilize neptunium in various oxidation states and are used in similar applications in nuclear waste management and environmental chemistry .
Uniqueness: The uniqueness of manganese–neptunium lies in its specific interaction with manganese dioxide, which provides a more efficient reduction and stabilization mechanism compared to other transition metals. This makes manganese–neptunium compounds particularly valuable for studying the immobilization of neptunium in environmental systems and developing effective strategies for nuclear waste management .
Propriétés
Numéro CAS |
63705-99-7 |
|---|---|
Formule moléculaire |
MnNp6 |
Poids moléculaire |
1477.22707 g/mol |
Nom IUPAC |
manganese;neptunium |
InChI |
InChI=1S/Mn.6Np |
Clé InChI |
OPNFGHDFPUQPNL-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Np].[Np].[Np].[Np].[Np].[Np] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


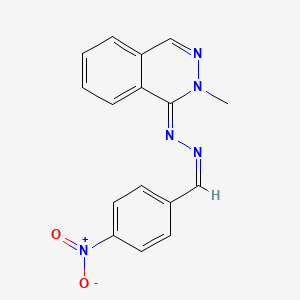
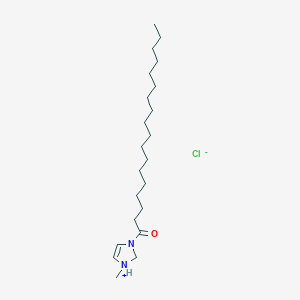

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)
![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
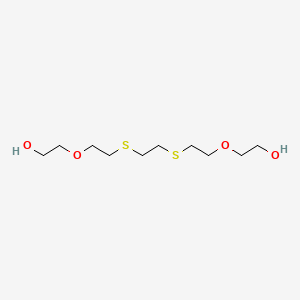


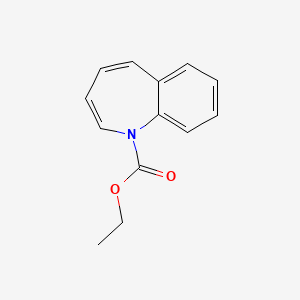
phosphanium chloride](/img/structure/B14501684.png)
